2-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a chemical compound with the following properties:
Chemical Formula: CHNOS
CAS Number: 577768-69-5
Molecular Weight: 415.474 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through cyclization of appropriate precursors.
Sulfanylation: Introduction of the sulfanyl group (–SH) to the triazole ring.
Acetylation: Acetylation of the amino group to yield the final product.
Sulfanylation: The sulfanylation step typically employs a thiolating agent (e.g., Lawesson’s reagent) under mild conditions.
Acetylation: Acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).
Industrial Production: While industrial-scale production details are proprietary, laboratories synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction of the triazole ring is possible.
Substitution: Substitution reactions at the phenyl and triazole positions occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) for halogenation reactions.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biochemistry: Investigating biological pathways.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-25-14-7-5-13(6-8-14)23-18(21-22-19(23)28-11-17(20)24)12-4-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H2,20,24) |
InChI Key |
PLJLXFFJRYDPPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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